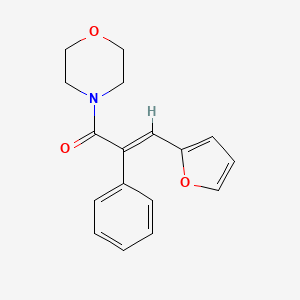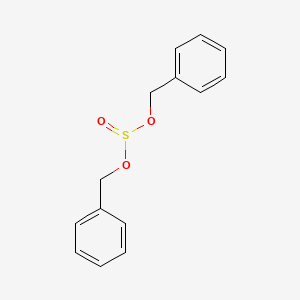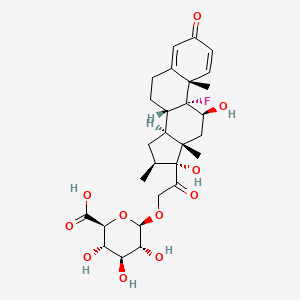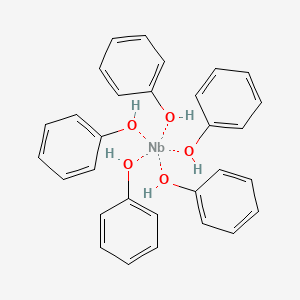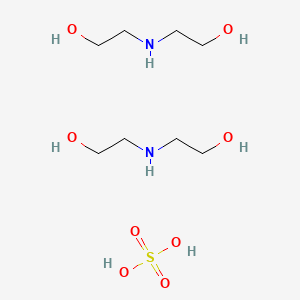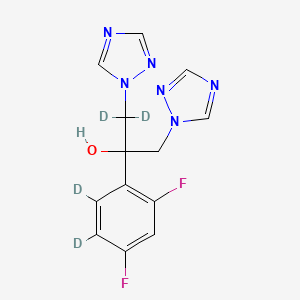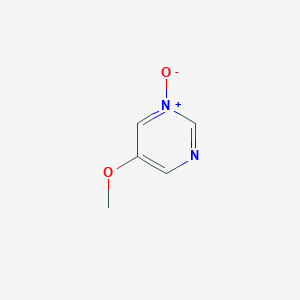![molecular formula C20H19FN4O3S B13820471 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazinylidene group, and a fluorophenyl moiety.
Méthodes De Préparation
The synthesis of 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methoxyphenylacetic acid to yield the target compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid.
Analyse Des Réactions Chimiques
2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazinylidene group to a hydrazine moiety.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the replacement of the fluorine atom with other substituents.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Due to its unique structure, it is being investigated for its potential as an anticancer agent. The thiazolidinone ring is known for its biological activity, and modifications of this compound could lead to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The thiazolidinone ring can interact with DNA, potentially leading to anticancer activity by interfering with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide include:
Thiazolidinones: These compounds share the thiazolidinone ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Hydrazones: Compounds with hydrazone groups also show antimicrobial and anticancer activities, but their efficacy and specificity can vary.
Fluorophenyl derivatives: These compounds contain the fluorophenyl moiety and are known for their biological activity, including anti-inflammatory and anticancer effects.
In comparison, this compound is unique due to its combination of these functional groups, which may result in enhanced or synergistic biological activities.
Propriétés
Formule moléculaire |
C20H19FN4O3S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[(2E)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19FN4O3S/c1-12(13-7-9-14(21)10-8-13)24-25-20-23-19(27)17(29-20)11-18(26)22-15-5-3-4-6-16(15)28-2/h3-10,17H,11H2,1-2H3,(H,22,26)(H,23,25,27)/b24-12+ |
Clé InChI |
UIBSZKSQTPWOOC-WYMPLXKRSA-N |
SMILES isomérique |
C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)NC2=CC=CC=C2OC)/C3=CC=C(C=C3)F |
SMILES canonique |
CC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




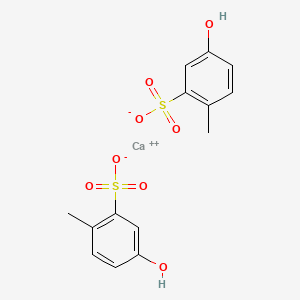
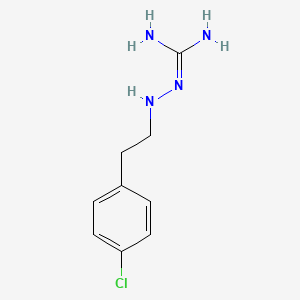
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
